
AMG-151 free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMG-151 is a glucokinase activator, which decreases fasting and postprandial glycaemia.
科学的研究の応用
Pharmacological Mechanism
AMG-151 acts as an allosteric activator of glucokinase, an enzyme crucial for glucose homeostasis. By enhancing glucokinase activity, AMG-151 facilitates glucose uptake in the liver and pancreas, thereby lowering fasting plasma glucose levels. This mechanism positions AMG-151 as a promising therapeutic candidate for patients with type 2 diabetes who require better glycemic control.
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of AMG-151 in controlling blood glucose levels:
- Phase II Clinical Trials : A randomized, placebo-controlled Phase IIa trial assessed the effects of AMG-151 on fasting plasma glucose in patients with type 2 diabetes treated with metformin. The study involved 236 participants who received varying doses of AMG-151 (50 mg, 100 mg, 200 mg twice daily; or 100 mg, 200 mg, 400 mg once daily) for 28 days. Results indicated a significant reduction in fasting plasma glucose levels with the twice-daily regimen (p = 0.004), while no significant effect was observed with the once-daily regimen .
- Safety Profile : While AMG-151 effectively reduced fasting plasma glucose levels, it was associated with an increased incidence of adverse events such as hypoglycemia and hypertriglyceridemia. A meta-analysis reviewing multiple glucokinase activators noted that treatment with AMG-151 resulted in a higher risk of mild adverse events compared to control groups .
Comparative Efficacy with Other Glucokinase Activators
The efficacy of AMG-151 has been compared to other glucokinase activators in various studies:
Glucokinase Activator | Trial Phase | Dosage | Efficacy (HbA1c Change) | Common Adverse Events |
---|---|---|---|---|
AMG-151 | Phase II | 200 mg bid | Significant reduction | Hypoglycemia, hypertriglyceridemia |
MK-0941 | Phase III | Variable | ~0.5% decline | Liver toxicity |
AZD1656 | Phase II | 20–200 mg bid | ~0.5% decline | Increased triglycerides |
This table illustrates the relative efficacy and safety concerns associated with different glucokinase activators, underscoring the importance of individualized treatment approaches in managing type 2 diabetes.
Future Research Directions
Further research is warranted to explore the long-term effects and safety profiles of AMG-151 in diverse populations. Investigating combination therapies involving AMG-151 and other antidiabetic agents may also yield beneficial outcomes.
特性
CAS番号 |
1138669-65-4 |
---|---|
分子式 |
C20H18N6O3S2 |
分子量 |
454.5 g/mol |
IUPAC名 |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChIキー |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
異性体SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
正規SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。